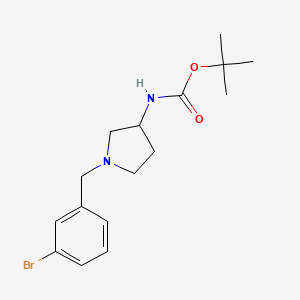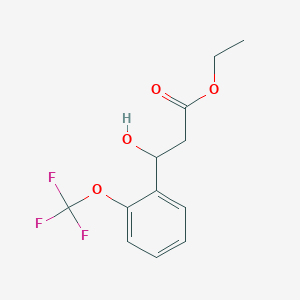
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O4 and a molecular weight of 278.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate ester. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-hydroxy-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(2-fluorophenyl)propanoate: Contains a fluorine atom instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(2-chlorophenyl)propanoate: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H13F3O4 |
|---|---|
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-11(17)7-9(16)8-5-3-4-6-10(8)19-12(13,14)15/h3-6,9,16H,2,7H2,1H3 |
InChI-Schlüssel |
FRIFXUTWQHSTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


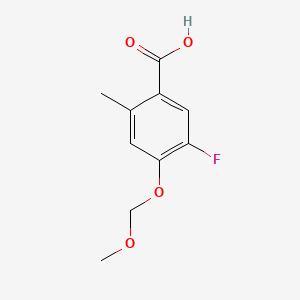
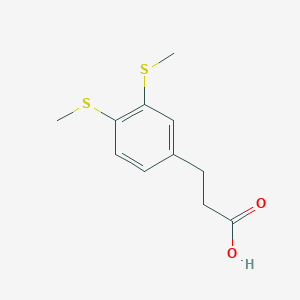
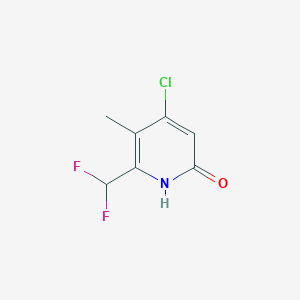
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)
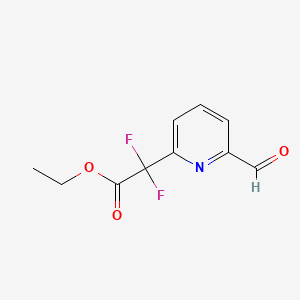
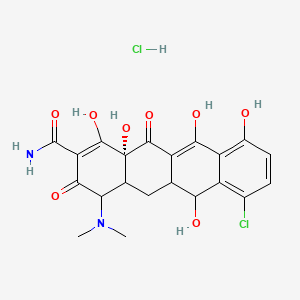



![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
